3-Methanesulfonamido-1-methylpyridin-1-ium iodide
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Overview
Description
3-Methanesulfonamido-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2O2S It is known for its unique structure, which includes a pyridinium ring substituted with a methanesulfonamido group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpyridine and methanesulfonyl chloride.
Reaction: The 1-methylpyridine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 3-methanesulfonamido-1-methylpyridine.
Quaternization: The resulting 3-methanesulfonamido-1-methylpyridine is then quaternized with iodomethane to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonamido-1-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
3-Methanesulfonamido-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methanesulfonamido group plays a crucial role in these interactions, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methylpyridinium bromide
- 3-Amino-1-methylpyridinium chloride
- 3-Methanesulfonamido-1-methylpyridinium bromide
Comparison
Compared to similar compounds, 3-Methanesulfonamido-1-methylpyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. The methanesulfonamido group also imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-methylpyridin-1-ium-3-yl)methanesulfonamide;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2O2S.HI/c1-9-5-3-4-7(6-9)8-12(2,10)11;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWYSWHJFLJIG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NS(=O)(=O)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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